molecular formula C16H18ClNO3 B4552342 4-[[(4-Methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride

4-[[(4-Methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride

Cat. No.: B4552342
M. Wt: 307.77 g/mol
InChI Key: ABIHGMWQRVTKHV-UHFFFAOYSA-N
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Description

4-[[(4-Methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride is a chemical compound that features a benzoic acid core with a methoxyphenyl and methylamino substituent. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

4-[[(4-Methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride is utilized in several scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(4-Methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-scale N-Alkylation: Utilizing continuous flow reactors to ensure efficient mixing and reaction rates.

    Catalytic Reduction: Employing catalysts such as palladium on carbon to facilitate the reduction process.

    Purification: Using crystallization or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[(4-Methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminium hydride.

    Substitution Reagents: Halides, nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 4-[[(4-Methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]methylbenzoic acid
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

4-[[(4-Methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-[[(4-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.ClH/c1-20-15-8-4-13(5-9-15)11-17-10-12-2-6-14(7-3-12)16(18)19;/h2-9,17H,10-11H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIHGMWQRVTKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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